1-(1-benzofuran-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c31-23(19-14-16-6-4-5-9-18(16)32-19)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-7-2-1-3-8-17/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKYBVOLAUYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2865-0124 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
F2865-0124 interacts with CDK2, inhibiting its activity. This results in a significant alteration in cell cycle progression, in addition to apoptosis induction within cells. The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM.
Biochemical Pathways
The inhibition of CDK2 by F2865-0124 affects the cell cycle progression, leading to the arrest of cell division and inducing apoptosis. This impacts the growth of cancer cells, as CDK2 plays a crucial role in cell survival, growth, differentiation, and tumor formation.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of F2865-0124’s action is the significant inhibition of the growth of examined cell lines. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biological Activity
The compound 1-(1-benzofuran-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS Number: 920218-89-9) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.4 g/mol. The structure features a benzofuran moiety linked to a triazolopyrimidine and a piperazine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 920218-89-9 |
| Molecular Formula | |
| Molecular Weight | 425.4 g/mol |
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing benzofuran and triazole structures exhibit significant anticancer properties. For instance, compounds structurally related to This compound have shown promising results in inhibiting various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of similar compounds on several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results demonstrated IC50 values indicating effective inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzofuran derivative (similar) | MCF7 | 0.39 ± 0.06 |
| HCT116 | 0.46 ± 0.04 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Benzofuran derivatives are also noted for their antimicrobial properties. A study highlighted that compounds with similar structural features exhibited significant antibacterial activity against several pathogenic bacteria.
Antimicrobial Efficacy Data
The antimicrobial activity was assessed using standard methods against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Benzofuran derivative | Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.
The biological activity of This compound is hypothesized to involve multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- DNA Intercalation : The presence of aromatic rings may allow the compound to intercalate into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Scientific Research Applications
Structural Features
The compound consists of:
- Benzofuran moiety : Known for its diverse biological activities.
- Piperazine ring : Commonly found in various pharmaceuticals.
- Triazolo-pyrimidine structure : Associated with significant biological effects.
Biological Activities
Research indicates that this compound exhibits potential anti-cancer , anti-inflammatory , and antimicrobial properties. The structural components contribute to its interactions with various biological targets.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-benzothiazolyl)-4-(triazolopyrimidine) | Benzothiazole instead of benzofuran | Anticancer |
| 3-(4-methoxyphenyl)-1H-triazole | Simple triazole structure | Antimicrobial |
| 5-(substituted phenyl)-[1,2,4]triazole derivatives | Various aryl groups | Anti-inflammatory |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives based on the triazolo-pyrimidine structure. The results demonstrated that compounds similar to 1-(1-benzofuran-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of benzofuran derivatives. It was found that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic application in inflammatory diseases.
Chemical Reactions Analysis
Chemical Reactions Involving 1-(1-benzofuran-2-carbonyl)-4-{3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazine
This compound can undergo various chemical reactions typical for piperazine derivatives and heterocycles. These include:
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Nucleophilic Substitution Reactions : The piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups.
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Electrophilic Aromatic Substitution : The benzofuran ring can undergo electrophilic aromatic substitution reactions, although this may be challenging due to its electron-withdrawing carbonyl group.
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Hydrolysis and Amide Formation : The carbonyl group in the benzofuran moiety can undergo hydrolysis or participate in amide bond formation reactions.
Table: Potential Chemical Reactions
| Reaction Type | Description | Conditions |
|---|---|---|
| Nucleophilic Substitution | Introduction of new groups on the piperazine ring | Basic conditions, suitable nucleophiles |
| Electrophilic Aromatic Substitution | Modification of the benzofuran ring | Acidic conditions, electrophiles |
| Hydrolysis/Amide Formation | Modification of the carbonyl group | Acidic or basic conditions, nucleophiles |
Spectroscopic Analysis and Structural Confirmation
The structure and purity of 1-(1-benzofuran-2-carbonyl)-4-{3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazine are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and functional groups present in the compound.
Spectroscopic Techniques:
-
NMR Spectroscopy : Provides detailed information about the molecular structure, including the arrangement of atoms and functional groups.
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IR Spectroscopy : Helps identify specific functional groups based on their characteristic absorption frequencies.
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyrimidine Cores
- 3-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 920163-69-5): Structural Difference: Replaces the benzofuran-2-carbonyl group with a coumarin (chromen-2-one) moiety and substitutes the triazolo-pyrimidine phenyl group with benzyl.
1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine :
- Structural Difference : Features a 4-ethoxyphenyl group on the triazolo-pyrimidine and a sulfonyl-linked 4-methoxyphenyl group on piperazine.
- Impact : Sulfonyl groups enhance electrostatic interactions with receptors but may reduce membrane permeability due to increased polarity. Ethoxy and methoxy substituents improve solubility but could lower metabolic stability .
Analogues with Heterocyclic Variations
- Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 8 in ): Core Difference: Replaces triazolo-pyrimidine with pyrazolo-pyrimidine. Fluorophenyl and morpholine substituents in such derivatives enhance lipophilicity and blood-brain barrier penetration .
- Triazolo[3,4-b][1,3,4]thiadiazinone (Compound 6 in ): Core Difference: Incorporates a sulfur-containing thiadiazinone ring fused to triazole. Impact: Sulfur atoms increase molecular polarizability and may improve binding to sulfur-rich enzyme pockets. However, thiadiazinone’s larger ring system could reduce conformational flexibility .
Piperazine-Modified Analogues
- 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (): Structural Difference: Substitutes benzofuran with a benzooxazolone group and introduces a carboxamide linker. Impact: The carboxamide group enhances hydrogen-bonding capacity, while benzooxazolone’s fused oxygen-nitrogen system may improve metabolic stability compared to benzofuran .
- Chlorophenyl-Substituted Piperazines (): Example: 1,4-Bis(3-chlorophenyl)piperazine.
Physicochemical and Pharmacological Properties
Preparation Methods
Triazolopyrimidine Ring Construction
The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. A representative approach involves:
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Starting material : 4-Amino-5-cyano-6-phenylpyrimidine (prepared via condensation of phenylacetonitrile with guanidine carbonate).
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Cyclization : Treatment with sodium nitrite (NaNO₂) in acetic acid at 60–80°C to form the triazole ring.
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Mechanism : Diazotization of the amino group followed by intramolecular cyclization (Figure 1).
Reaction conditions :
Introduction of the Piperazine Group
The 7-position of the triazolopyrimidine undergoes nucleophilic substitution with piperazine:
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Substrate : 7-Chloro-3-phenyl-3H-[1,2,]triazolo[4,5-d]pyrimidine.
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Reagents : Piperazine (2.5 equiv), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Key analytical data :
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.45 (m, 5H, phenyl-H), 3.85–3.70 (m, 8H, piperazine-H).
Synthesis of the Benzofuran-2-carbonyl Chloride
Benzofuran Ring Formation
Benzofuran-2-carboxylic acid is prepared via:
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Perkin condensation : Salicylaldehyde reacts with bromoacetic acid in the presence of sodium acetate.
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Cyclization : Heating at 120°C for 6 hours to form benzofuran-2-carboxylic acid.
Optimization note : Use of microwave irradiation reduces reaction time to 30 minutes with comparable yields.
Conversion to Acid Chloride
Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours, yielding the corresponding acyl chloride.
Purity control : Excess SOCl₂ is removed via distillation under reduced pressure.
Final Coupling Reaction
The triazolopyrimidine-piperazine intermediate is acylated with benzofuran-2-carbonyl chloride:
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Reagents : Benzofuran-2-carbonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv), dichloromethane (DCM).
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Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Characterization :
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HRMS (ESI) : m/z 425.4 [M+H]⁺ (calculated for C₂₃H₁₉N₇O₂: 425.4).
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¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 155.8 (triazolopyrimidine-C), 149.1 (benzofuran-C).
Alternative Synthetic Routes
One-Pot Sequential Coupling
A patent-derived method (CN102863413A) avoids isolation of intermediates:
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Simultaneous cyclization and substitution : 5-Nitrosalicylaldehyde reacts with piperazine and chloroethyl acetate in DMF.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert nitro to amine.
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In situ acylation : Direct treatment with benzofuran-2-carbonyl chloride.
Advantages :
Comparative Analysis of Methods
Scalability and Industrial Considerations
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates purified?
The synthesis typically involves modular assembly of the triazolo[4,5-d]pyrimidine core and piperazine-benzofuran moieties. For the triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system, followed by TLC monitoring (hexane:ethyl acetate, 1:2) and silica gel chromatography for purification . The benzofuran carbonyl group is introduced via nucleophilic acyl substitution or coupling reactions, with anhydrous Na₂SO₄ used for drying organic extracts .
Q. How is the purity and structural integrity of this compound verified?
Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and TLC. Structural confirmation relies on H/C NMR (Bruker 400 MHz, DMSO-d₆) to identify piperazine proton environments (δ 2.5–3.5 ppm) and benzofuran carbonyl signals (δ 165–170 ppm). High-resolution mass spectrometry (HRMS, ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 484.1782) .
Advanced Research Questions
Q. What strategies optimize reaction yields for the triazolo[4,5-d]pyrimidine core under varying catalytic conditions?
Yield optimization focuses on catalyst screening (e.g., CuI vs. CuSO₄), solvent polarity adjustments (e.g., DMF for enhanced solubility), and stoichiometric tuning (1.2 equiv. azide derivatives). For example, replacing CuSO₄ with Cu(OTf)₂ in DMF at 60°C increased yields from 55% to 78% in analogous triazole syntheses . Post-reaction workup, such as ethyl acetate extraction (3 × 15 mL) and brine washing, minimizes by-product contamination .
Q. How can computational modeling predict biological targets and binding affinities?
Molecular docking (AutoDock Vina) identifies potential targets by simulating interactions with kinase domains (e.g., EGFR or PI3K). The triazolo-pyrimidine moiety shows high affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol), while the benzofuran group enhances hydrophobic contacts. MD simulations (AMBER) over 100 ns validate stability of ligand-receptor complexes .
Q. What methodologies resolve contradictions between in silico predictions and experimental bioactivity data?
Discrepancies may arise from solvation effects or off-target interactions. Orthogonal assays (e.g., SPR for binding kinetics and enzymatic inhibition assays) confirm target engagement. If computational data overestimates activity, evaluate membrane permeability (Caco-2 assay) or metabolic stability (microsomal incubation) to identify bioavailability limitations .
Q. How are regioselectivity challenges addressed during triazolo-pyrimidine synthesis?
Regioselectivity in triazole formation is controlled by steric and electronic factors. DFT calculations (Gaussian 16) predict preferential cyclization at the C7 position of pyrimidine due to lower activation energy (ΔG‡ = 24.3 kcal/mol vs. 28.7 kcal/mol for C5). Experimental validation uses NOESY NMR to confirm substitution patterns .
Methodological Notes
- Synthetic Reproducibility : Ensure strict anhydrous conditions for piperazine coupling steps to prevent hydrolysis of the benzofuran carbonyl group .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to distinguish overlapping piperazine signals .
- Bioactivity Profiling : Use dose-response curves (IC₅₀ values) in cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control to contextualize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
